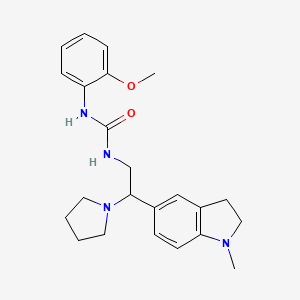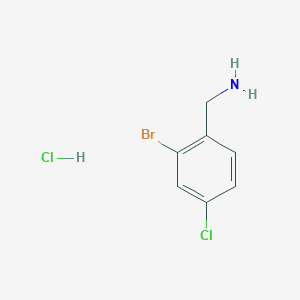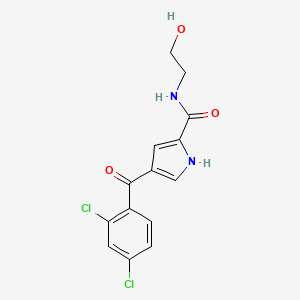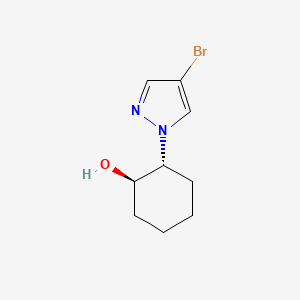
2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide” is a chemical compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that have been associated with diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . The presence of substituents on a particular position of the thiazole ring can greatly affect the biological outcomes . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives have been reported to inhibit cancer cell proliferation, migration, and invasion through a variety of mechanisms and druggable targets . The presence of a particular group might also enhance the cellular accumulation into the protozoa .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
Anticancer Applications
Recent research has highlighted the synthesis of benzothiazole derivatives that exhibit significant anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancers. These compounds, designed and synthesized with diverse substituents, were evaluated and showed moderate to excellent anticancer activities, with some derivatives outperforming reference drugs like etoposide in terms of IC50 values, indicating their potency against cancer cells (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). Additionally, benzothiazole derivatives have been linked to potent anticancer activity against specific cancer cell lines, showcasing the potential of these compounds in the development of new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Antifungal and Antimicrobial Applications
Some novel benzothiazole derivatives have been synthesized and evaluated for their antifungal activity, displaying low to moderate activity. This highlights the potential of these compounds in contributing to the development of new antifungal agents (Saeed, Zaman, Jamil, & Mirza, 2008). Furthermore, benzothiazole-based compounds have been investigated for their antimicrobial activities, demonstrating good to moderate activity against selected bacterial and fungal strains, further underscoring their utility in designing new antimicrobial agents (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).
作用機序
Target of Action
The primary targets of this compound are C-RAF/FLT3 kinases . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell growth and proliferation.
Mode of Action
The compound interacts with its targets by inhibiting the activity of C-RAF/FLT3 kinases . This inhibition disrupts the normal signaling pathways in the cell, leading to various changes in cellular function.
Biochemical Pathways
The inhibition of C-RAF/FLT3 kinases affects several biochemical pathways. These pathways are primarily involved in cell growth and proliferation. The disruption of these pathways can lead to a decrease in cell proliferation and an increase in cell death .
Pharmacokinetics
It is suggested that the compound has more aqueous solubility than sorafenib, which could potentially improve its bioavailability .
Result of Action
The compound’s action results in a decrease in cell proliferation and an increase in cell death . Specifically, it has been shown to suppress the formation of HepG2 colonies, inhibit rapid proliferation, exert marked migration inhibitory effects on HepG2 cells, induce cell cycle arrest in the G2/M phase, and lead to cell apoptosis .
Action Environment
It is known that the compound’s efficacy can be influenced by factors such as the presence of other compounds, the ph of the environment, and the temperature .
将来の方向性
Thiazole derivatives, including “2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide”, continue to be a focus of research due to their diverse biological activities . Future research may focus on optimizing these compounds to reduce their cytotoxicity and develop a more drug-like profile .
特性
IUPAC Name |
2-[[2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O3S/c20-11-5-7-12(8-6-11)22-18(28)25-19-23-13(10-29-19)9-16(26)24-15-4-2-1-3-14(15)17(21)27/h1-8,10H,9H2,(H2,21,27)(H,24,26)(H2,22,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJVYANFSAVZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-6-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2820839.png)
![2-(3-Chlorophenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2820840.png)
acetyl}amino)benzoate](/img/structure/B2820842.png)







![2-[(2,6-Dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2820854.png)
